sec-Butyl 1H,1H-perfluorohexyl carbonate
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Overview
Description
sec-Butyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a sec-butyl group and a perfluorohexyl chain, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is catalyzed by a base such as pyridine or triethylamine, which facilitates the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sec-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
sec-Butyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.
Medicine: Its unique properties are explored in drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals, coatings, and materials with enhanced properties.
Mechanism of Action
The mechanism of action of sec-Butyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The perfluorohexyl chain imparts hydrophobic characteristics, which can influence the compound’s behavior in biological systems. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohol, which may further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- sec-Butyl 1H,1H,7H-perfluorohexyl carbonate
- tert-Butyl 1H,1H-perfluorohexyl carbonate
- n-Butyl 1H,1H-perfluorohexyl carbonate
Uniqueness
sec-Butyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of a sec-butyl group and a perfluorohexyl chain. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in other similar compounds.
Biological Activity
sec-Butyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with significant biological activity due to its unique structural features. This article explores its chemical properties, biological interactions, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F12O3, with a molecular weight of approximately 432.20 g/mol. The compound consists of a sec-butyl group and a perfluorohexyl chain , which confers hydrophobic characteristics that influence its interactions within biological systems. The stability and reactivity of this compound make it suitable for various scientific and industrial applications, particularly in biochemical assays and as a probe in biological studies.
The biological activity of this compound is primarily linked to the hydrolysis of the carbonate group. This process can release carbon dioxide and alcohol, which may interact further with cellular components. Its hydrophobic nature allows it to affect cellular processes through interactions with lipid bilayers or proteins.
Biological Interactions
Research indicates that this compound can influence biological membranes due to its amphiphilic properties. The perfluorinated chain enhances the compound's stability against degradation, making it a candidate for studying membrane dynamics and cellular signaling pathways .
Table 1: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 1H,1H-perfluorohexyl carbonate | Contains a methyl group instead of sec-butyl | Generally more volatile due to smaller alkane group |
Ethyl 1H,1H-perfluorohexyl carbonate | Ethyl group replaces sec-butyl | Exhibits different solubility characteristics |
Propyl 1H,1H-perfluorohexyl carbonate | Propyl group instead of sec-butyl | May have varied reactivity compared to sec-butyl variant |
Interaction Studies
A study focused on the interactions of this compound with lipid bilayers demonstrated that the compound could alter membrane fluidity and permeability. These effects were attributed to the compound's hydrophobic tail, which integrates into the lipid bilayer, thereby modifying its structural dynamics .
Toxicological Assessments
Toxicological evaluations have shown that compounds with similar perfluorinated structures exhibit varying degrees of toxicity based on chain length and functional groups. For instance, perfluorinated carboxylic acids (PFCAs) have demonstrated significant toxicity in aquatic organisms, suggesting that this compound may also pose ecological risks depending on concentration and exposure duration .
Applications in Biomedicine
The unique properties of this compound position it as a promising candidate for biomedical applications. Its stability under physiological conditions makes it suitable for drug delivery systems where controlled release is crucial. Additionally, its ability to interact with biological membranes opens avenues for developing therapeutic agents targeting membrane-associated proteins or pathways.
Properties
Molecular Formula |
C11H11F11O3 |
---|---|
Molecular Weight |
400.18 g/mol |
IUPAC Name |
butan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H11F11O3/c1-3-5(2)25-6(23)24-4-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h5H,3-4H2,1-2H3 |
InChI Key |
HKPIYIZCTLYBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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